(S)-BMS-378806: A Deep Dive into its Mechanism of Action on HIV-1 gp120
(S)-BMS-378806: A Deep Dive into its Mechanism of Action on HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BMS-378806 is a small-molecule inhibitor that represents a significant class of antiretroviral agents targeting the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This technical guide provides a comprehensive overview of the molecular mechanism by which (S)-BMS-378806 interacts with the HIV-1 envelope glycoprotein (B1211001) gp120, preventing viral entry. The document details the binding site, the induced conformational changes, and the resulting inhibition of viral attachment and fusion. Furthermore, it presents key quantitative data on its antiviral activity and binding affinity, along with detailed protocols for the seminal experiments used to elucidate its mechanism of action.
Core Mechanism of Action: Stabilization of the Ground State of gp120
(S)-BMS-378806 is an attachment inhibitor that uniquely functions by binding to the viral envelope glycoprotein gp120.[1][2] Its primary mechanism is not direct competition with the host cell receptor CD4, but rather the allosteric stabilization of the gp120 conformation in its pre-triggered, or "state-1," form.[3][4] This action prevents the necessary conformational changes in gp120 that are induced upon CD4 binding, which are critical for subsequent interaction with the coreceptors (CCR5 or CXCR4) and the initiation of membrane fusion.[1][5][6]
Binding Site within the "Phe-43 Cavity"
Structural and mutagenesis studies have identified the binding site of (S)-BMS-378806 within a hydrophobic pocket on gp120 known as the "Phe-43 cavity".[5][6] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor, which inserts into this pocket upon binding. (S)-BMS-378806 occupies this cavity, effectively preventing the engagement of CD4's Phe-43 and thereby inhibiting the CD4-induced conformational cascade.[5][6] Resistance to (S)-BMS-378806 is associated with mutations in amino acid residues that line this cavity, further confirming it as the binding site.[2][5]
Inhibition of CD4-Induced Conformational Changes
The binding of CD4 to gp120 triggers a series of profound conformational rearrangements in the gp120/gp41 envelope glycoprotein complex. These changes expose the coreceptor binding site on gp120 and facilitate the transition of the gp41 transmembrane glycoprotein into a fusogenic state. (S)-BMS-378806, by stabilizing the state-1 conformation of gp120, effectively blocks these CD4-induced changes.[1][3][6] This inhibition prevents the exposure of the coreceptor binding site and the subsequent steps of the viral entry process.[1]
Quantitative Data
Antiviral Activity
(S)-BMS-378806 exhibits potent antiviral activity against a broad range of HIV-1 isolates, including laboratory-adapted strains and clinical isolates with different coreceptor tropisms (R5, X4, and dual/mixed).
| HIV-1 Strain | Coreceptor Tropism | EC50 (nM) | Cell Line | Assay Endpoint | Reference |
| LAI | X4 | 12 | Various | Reverse Transcriptase | [1] |
| NL4-3 | X4 | 2.7 (in fusion assay) | - | Cell-Cell Fusion | [2] |
| JR-FL | R5 | 4.2 (in fusion assay) | - | Cell-Cell Fusion | [2] |
| Various Lab Strains (Median) | R5, X4, R5/X4 | 12 | Various | Reverse Transcriptase, p24 | [1] |
| Subtype B Clinical Isolates (Median) | R5, X4, R5/X4 | 40 | PBMC | - | [2] |
Binding Affinity and Kinetics
The binding of (S)-BMS-378806 to gp120 is specific and reversible.
| Parameter | Value | Method | gp120 Variant | Reference |
| Kd | 21 nM | Direct Binding Assay | JR-FL | [7] |
| Ki | 24.9 ± 0.8 nM | Competition Binding Assay | JR-FL | [7] |
| Stoichiometry | ~1:1 | Fluorescence Titration | JR-FL | [8] |
Experimental Protocols
gp120-CD4 Binding ELISA
This assay quantifies the ability of (S)-BMS-378806 to inhibit the interaction between gp120 and CD4.
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with a capture antibody (e.g., D7324, an anti-gp120 sheep polyclonal antibody) overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
gp120 Capture: Recombinant gp120 protein is added to the wells and incubated for 1-2 hours at room temperature to allow capture by the antibody.
-
Inhibitor and sCD4 Incubation: Plates are washed, and then serial dilutions of (S)-BMS-378806 are added simultaneously with a fixed concentration of soluble CD4 (sCD4). The plate is incubated for 2 hours at room temperature.
-
Detection of Bound sCD4: After washing, a primary antibody against CD4 (e.g., OKT4) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm, and the IC50 value (the concentration of inhibitor that reduces sCD4 binding by 50%) is calculated.
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of (S)-BMS-378806 to block the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and a coreceptor.
Methodology:
-
Effector Cell Preparation: Effector cells (e.g., 293T) are co-transfected with a plasmid expressing the HIV-1 Env glycoprotein and a plasmid expressing a reporter protein (e.g., one part of a dual-split protein reporter).
-
Target Cell Preparation: Target cells (e.g., TZM-bl) expressing CD4, CCR5, and/or CXCR4, and the other part of the dual-split reporter are plated in 96-well plates.
-
Inhibitor Treatment: Serial dilutions of (S)-BMS-378806 are added to the target cells.
-
Co-culture: The effector cells are added to the wells containing the target cells and the inhibitor.
-
Fusion and Reporter Activation: The plates are incubated for a set period (e.g., 24 hours) to allow for cell-cell fusion, which brings the two parts of the reporter protein together, generating a measurable signal (e.g., luciferase activity).
-
Signal Quantification: The reporter signal is measured using an appropriate substrate and a luminometer.
-
Data Analysis: The EC50 value (the concentration of inhibitor that reduces the fusion signal by 50%) is determined.
Single-Round Infection Antiviral Assay (Luciferase Reporter)
This assay determines the antiviral potency of (S)-BMS-378806 by measuring its ability to inhibit the infection of target cells by pseudoviruses expressing the HIV-1 envelope glycoproteins.
Methodology:
-
Target Cell Seeding: Target cells (e.g., TZM-bl), which contain an HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.
-
Inhibitor Addition: Serial dilutions of (S)-BMS-378806 are added to the cells.
-
Viral Infection: A known amount of Env-pseudotyped virus is added to the wells. These viruses are replication-incompetent and carry a luciferase reporter gene.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value, representing the concentration of the compound that inhibits viral infection by 50%, is calculated from the dose-response curve.
Visualizations
Caption: Mechanism of (S)-BMS-378806 action on HIV-1 entry.
Caption: Workflow for the single-round infection antiviral assay.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 3. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Design of a Bispecific HIV Entry Inhibitor Targeting the Cell Receptor CD4 and Viral Fusion Protein Gp41 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
